N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-hydroxyquinazolin-2-yl)methyl]piperazine-1-carboxamide
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a quinazoline derivative, and a pyrazinecarboxamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C22H23N5O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c28-21-16-3-1-2-4-17(16)24-20(25-21)13-26-7-9-27(10-8-26)22(29)23-12-15-5-6-18-19(11-15)31-14-30-18/h1-6,11H,7-10,12-14H2,(H,23,29)(H,24,25,28) |
InChI Key |
DGOGQPNJGOPSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves multiple steps, including the formation of the benzodioxole ring, the quinazoline derivative, and the pyrazinecarboxamide moiety. The synthetic routes typically involve:
Formation of Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of Quinazoline Derivative: The quinazoline core is synthesized through the condensation of anthranilic acid with formamide, followed by oxidation.
Formation of Pyrazinecarboxamide Moiety: This involves the reaction of pyrazine derivatives with carboxylic acids or their derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole or quinazoline rings, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can be compared with other similar compounds, such as:
N-(1,3-BENZODIOXOL-5-YLMETHYL)-1H-IMIDAZOLE-1-CARBOXAMIDE: This compound shares the benzodioxole ring but differs in the presence of an imidazole ring instead of the quinazoline and pyrazinecarboxamide moieties.
QUINAZOLINE DERIVATIVES: Compounds with similar quinazoline cores but different substituents or additional functional groups.
PYRAZINECARBOXAMIDE DERIVATIVES: Compounds with the pyrazinecarboxamide moiety but different aromatic rings or substituents.
The uniqueness of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
